

# A Technical Guide to the Physical Properties of Boc-Aminooxy-PEG3-acid

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## Compound of Interest

Compound Name: *Boc-Aminooxy-PEG3-acid*

Cat. No.: *B611189*

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## Introduction

**Boc-Aminooxy-PEG3-acid** is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).<sup>[1][2][3]</sup> Its structure, featuring a Boc-protected aminooxy group, a terminal carboxylic acid, and a hydrophilic polyethylene glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules.<sup>[4]</sup> The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.<sup>[5]</sup> This guide provides an in-depth overview of the core physical properties of **Boc-Aminooxy-PEG3-acid**, details experimental protocols for their determination, and visualizes its structure and application workflows.

## Core Physical and Chemical Properties

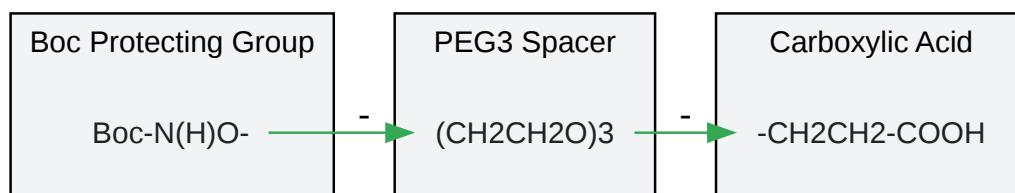
The physical and chemical characteristics of **Boc-Aminooxy-PEG3-acid** are fundamental to its application in complex bioconjugation strategies. The following table summarizes its key properties based on available data.

Property	Value	Source(s)
CAS Number	1835759-82-4	[6][7]
Molecular Formula	C14H27NO8	[6][8][9]
Molecular Weight	337.37 g/mol	[6][8][9]
Appearance	Solid	[10]
Purity	Typically ≥98%	[6][11]
Solubility	Soluble in Water, DMSO, DMF, and DCM	[6]
Melting Point	No data available	[9][10]
Boiling Point	No data available	[9][10]
Storage Conditions	Recommended storage at -20°C	[6]

## Chemical Structure and Reactivity

**Boc-Aminooxy-PEG3-acid** possesses two key functional groups at opposite ends of a flexible PEG3 spacer. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the aminooxy functionality, which can be removed under mild acidic conditions to yield a reactive aminooxy group.[4] This aminooxy group can readily react with aldehydes and ketones to form stable oxime linkages.[11] The terminal carboxylic acid can be activated, for example with EDC or HATU, to form a stable amide bond with primary amine groups.[6]

Chemical Structure of Boc-Aminooxy-PEG3-acid



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Caption: Chemical structure of **Boc-Aminooxy-PEG3-acid**.

## Experimental Protocols

While specific experimental data for some physical properties of **Boc-Aminooxy-PEG3-acid** are not readily available in the literature, standard methodologies can be employed for their determination.

### Determination of Melting Point (General Procedure)

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Materials:

- **Boc-Aminooxy-PEG3-acid**
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp)

Procedure:

- A small amount of finely powdered **Boc-Aminooxy-PEG3-acid** is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 10-20°C per minute) for an initial approximate determination.
- For an accurate measurement, a second sample is heated slowly, with the temperature increasing at a rate of 1-2°C per minute as it approaches the approximate melting point.[\[12\]](#)
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[\[12\]](#)

## Determination of Solubility (General "Shake-Flask" Method)

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in various solvents.[\[13\]](#)

Materials:

- **Boc-Aminooxy-PEG3-acid**
- A selection of solvents (e.g., water, ethanol, dichloromethane, acetone)
- Sealed vials
- Orbital shaker in a temperature-controlled environment
- Centrifuge
- Syringe filters (0.22 µm)
- Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

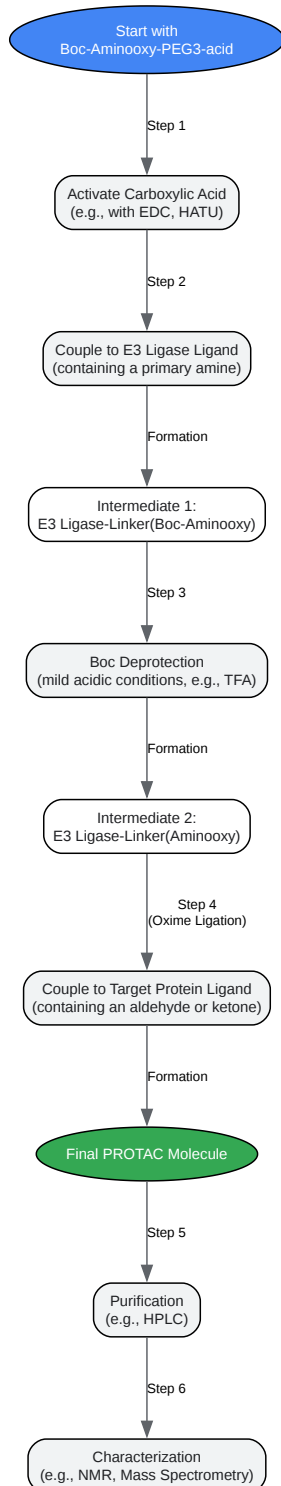
- An excess amount of **Boc-Aminooxy-PEG3-acid** is added to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[\[13\]](#)

- The vials are placed on an orbital shaker and agitated for a sufficient time (typically 24-48 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.[13]
- After equilibration, the samples are centrifuged to pellet the undissolved solid.
- A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.[13]
- The clear filtrate is then appropriately diluted with the same solvent.
- The concentration of **Boc-Aminoxy-PEG3-acid** in the diluted sample is determined using a validated analytical method.
- The solubility is calculated from the concentration of the saturated solution.

## Application Workflow: PROTAC Synthesis

**Boc-Aminoxy-PEG3-acid** is a valuable linker for the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[2] The following diagram illustrates a general workflow for its use in this application.

## General Workflow for PROTAC Synthesis using Boc-Aminoxy-PEG3-acid

[Click to download full resolution via product page](#)Caption: PROTAC synthesis workflow with **Boc-Aminoxy-PEG3-acid**.

## Conclusion

**Boc-Aminooxy-PEG3-acid** is a well-characterized bifunctional linker with defined physical properties that make it highly suitable for applications in drug development and bioconjugation. Its high purity and solubility in common organic solvents and aqueous media facilitate its use in complex synthetic schemes. While specific data for melting and boiling points are not consistently reported, established analytical methods can be used for their determination. The versatile reactivity of its terminal functional groups allows for the controlled and efficient construction of advanced biomolecules, underscoring its importance in modern medicinal chemistry and chemical biology.

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